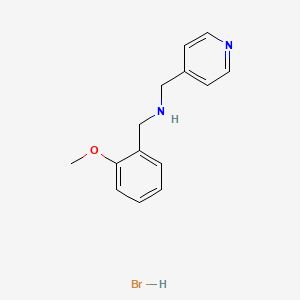

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide

Description

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide is a hydrobromide salt featuring a benzylamine scaffold substituted with a methoxy group at the 2-position of the benzyl ring and a 4-pyridinylmethyl group. This compound is structurally related to ligands targeting acetylcholinesterase (AChE) and α7 nicotinic acetylcholine receptors (nAChRs), as evidenced by analogs such as 1-(2-methoxybenzyl)-piperazine, which exhibits α7 agonistic activity . The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.BrH/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12;/h2-9,16H,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCGMOLRGUAVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=NC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-25-9 | |

| Record name | 4-Pyridinemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide typically involves the following steps:

Formation of the Benzylamine Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with ammonia or an amine to form 2-methoxybenzylamine.

Alkylation with Pyridine Derivative: The 2-methoxybenzylamine is then alkylated with 4-pyridinylmethyl chloride under basic conditions to form (2-Methoxybenzyl)(4-pyridinylmethyl)amine.

Formation of the Hydrobromide Salt: The final step involves the addition of hydrobromic acid to the amine to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale production of 2-methoxybenzyl chloride and 4-pyridinylmethyl chloride.

Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent alkylation reactions.

Purification and Crystallization: Purification of the final product through recrystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of (2-methoxybenzyl)(4-piperidinylmethyl)amine.

Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzyl ring, pyridinyl position (3- vs. 4-), and additional functional groups. These modifications influence molecular weight, lipophilicity (LogP), and binding interactions.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula. †Estimated via analogous structures. ‡From .

Impact of Substituent Position and Electronic Effects

- Fluorine Substitution : (4-Fluorobenzyl)(2-methoxybenzyl)amine HBr () has higher LogP (3.76 vs. ~2.5), indicating increased lipophilicity, which may improve membrane permeability but reduce solubility .

- Methoxy vs. Ethoxy : Ethoxy-substituted analogs () exhibit longer alkyl chains, increasing flexibility but possibly reducing metabolic stability .

Biological Activity

Overview

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide is a chemical compound characterized by its unique structure, which includes a methoxy group on a benzyl ring and a pyridinylmethyl group attached to an amine nitrogen. Its molecular formula is C14H16N2O·HBr, and it has been investigated for various biological activities, including potential therapeutic applications and enzyme interactions.

The synthesis of this compound typically involves several steps:

- Formation of Benzylamine Intermediate : Reacting 2-methoxybenzyl chloride with ammonia or an amine to form 2-methoxybenzylamine.

- Alkylation : Alkylating the 2-methoxybenzylamine with 4-pyridinylmethyl chloride under basic conditions.

- Hydrobromide Salt Formation : Adding hydrobromic acid to yield the hydrobromide salt.

This compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate their activity, influencing several biochemical pathways including:

- Signal Transduction : It may alter the signaling pathways involved in cellular communication.

- Metabolic Processes : The compound can affect metabolic pathways by interacting with key enzymes .

Enzyme Interactions

Research indicates that this compound has potential as a biochemical probe in studying enzyme interactions. Its structural characteristics allow it to bind effectively to various enzymes, potentially inhibiting or enhancing their activity .

Therapeutic Potential

The compound has been explored for its therapeutic properties, particularly in drug development. It shows promise in treating conditions influenced by neurotropic viruses due to its ability to inhibit viral replication. For instance, related compounds have demonstrated efficacy against alphaviruses, suggesting that this compound may possess similar antiviral properties .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological activity of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-Methoxybenzyl)(2-pyridinylmethyl)amine | Different positioning of methoxy and pyridinyl groups | Varies significantly in potency |

| (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide | Lacks the methoxy group on the benzene ring | Reduced interaction with molecular targets |

This table highlights how structural differences influence the reactivity and biological activity of these compounds .

Case Studies and Research Findings

- Antiviral Activity : In studies involving indole-2-carboxamide derivatives, modifications similar to those found in this compound showed improved potency against neurotropic viruses. These findings suggest that the compound could be further developed as an antiviral agent .

- Enzyme Inhibition Studies : A study on enzyme inhibitors indicated that compounds with a pyridylmethyl group exhibited increased potency compared to simpler structures. This aligns with findings on this compound's enhanced interaction with specific enzymes .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that derivatives of this compound achieve higher plasma exposure levels, indicating potential for effective therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.